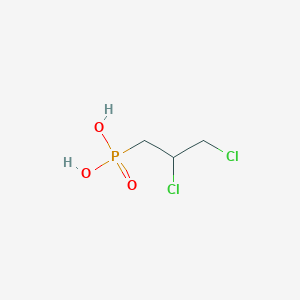
(2,3-Dichloropropyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dichloropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of two chlorine atoms attached to a propyl chain and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloropropyl)phosphonic acid typically involves the reaction of 2,3-dichloropropanol with phosphorous acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
2,3-Dichloropropanol+Phosphorous acid→(2,3-Dichloropropyl)phosphonic acid+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dichloropropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted propyl phosphonic acids.
Scientific Research Applications
(2,3-Dichloropropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dichloropropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biochemical effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
(2-Chloroethyl)phosphonic acid: Known for its use as a plant growth regulator.
(3-Chloropropyl)phosphonic acid: Similar structure but with only one chlorine atom.
(2,3-Dibromopropyl)phosphonic acid: Bromine atoms instead of chlorine.
Uniqueness: (2,3-Dichloropropyl)phosphonic acid is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
78166-52-6 |
|---|---|
Molecular Formula |
C3H7Cl2O3P |
Molecular Weight |
192.96 g/mol |
IUPAC Name |
2,3-dichloropropylphosphonic acid |
InChI |
InChI=1S/C3H7Cl2O3P/c4-1-3(5)2-9(6,7)8/h3H,1-2H2,(H2,6,7,8) |
InChI Key |
WSCDSJRMAUQMNV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)Cl)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















